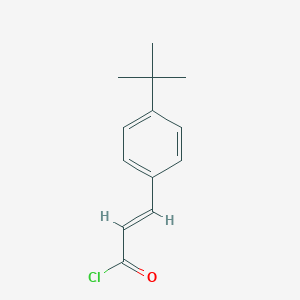

(2E)-3-(4-Tert-butylphenyl)acryloyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of acryloyl chloride, substituted with a 4-tert-butylphenyl group . The tert-butyl group is a bulky group often used in organic chemistry due to its unique reactivity pattern .

Synthesis Analysis

While specific synthesis methods for “(2E)-3-(4-Tert-butylphenyl)acryloyl chloride” were not found, tertiary butyl esters have been synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Wissenschaftliche Forschungsanwendungen

Preparation and Characterization of Functionalized Polymers

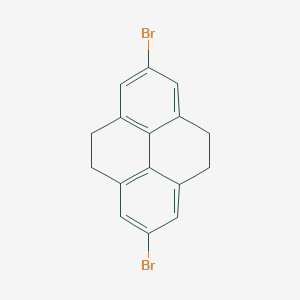

(2E)-3-(4-Tert-butylphenyl)acryloyl chloride has been utilized in the synthesis of optically active polymers functionalized with amino acids and pyrene, showcasing applications in fluorescence spectroscopy and potential sensing capabilities for amine molecules. These polymers demonstrate significant changes in fluorescence intensity under varying conditions, such as solvent nature and pH, indicating their use in developing sensitive materials for detection applications (Buruianǎ, Buruiană, & Hahui, 2007).

Synthesis and Thermal Behavior of Calixarene Esters

The compound has been involved in the synthesis of p-tert-butylcalix[4]arene and calix[4]arene esters containing acryloyl groups. These structures were thoroughly characterized to understand their thermal behaviors, providing insights into the stability and potential applications of these esters in various thermal conditions, suggesting their utility in materials science (Özkınalı & Kocaokutgen, 2013).

Advancements in Polymerization Techniques

Research has also explored the use of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride in creating hyperbranched polymers through self-condensing atom transfer radical polymerization. This method yielded polymers with unique branched structures, offering potential in developing new materials with desirable mechanical and thermal properties, thus expanding the utility of this compound in the creation of advanced polymeric materials (Cheng et al., 2000).

Enhancements in Surface Modification and Nanotechnology

Furthermore, this compound has facilitated advancements in nanotechnology, particularly in the modification of carbon nanotubes (CNTs). It has been used to enhance the surface properties of multi-walled carbon nanotubes (MWCNTs), leading to improvements in tensile strength and modulus when these modified CNTs are introduced into polymer matrices. This highlights its role in the development of nanocomposites with enhanced mechanical properties (Wang et al., 2008).

Development of Efficient Synthesis Methods

In the chemical industry, especially in acrylate and polymer production, efficient and selective synthesis methods for acryloyl chloride have been developed. These methods, utilizing continuous-flow systems, demonstrate the importance of this compound in industrial applications, offering a pathway to produce acid chlorides, including (2E)-3-(4-Tert-butylphenyl)acryloyl chloride , in a safer, more sustainable manner (Movsisyan et al., 2016).

Eigenschaften

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBJAFJYVRUQCO-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578226 |

Source

|

| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-Tert-butylphenyl)acryloyl chloride | |

CAS RN |

176690-89-4 |

Source

|

| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.